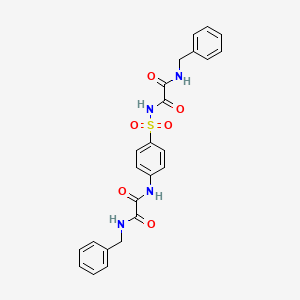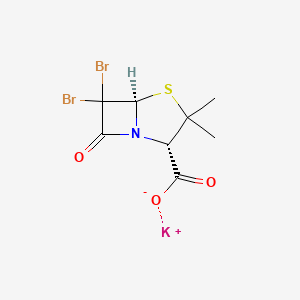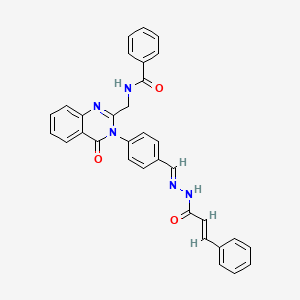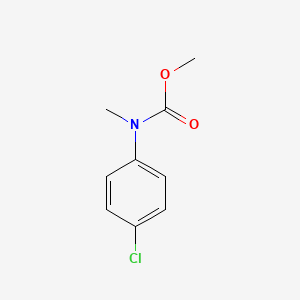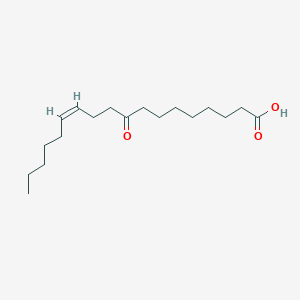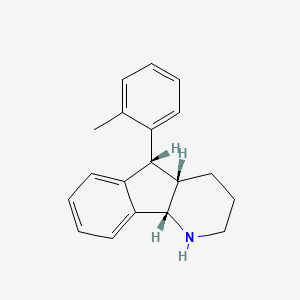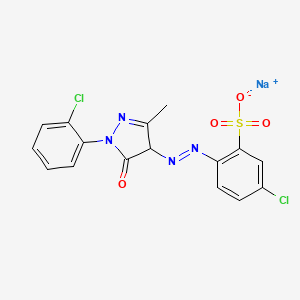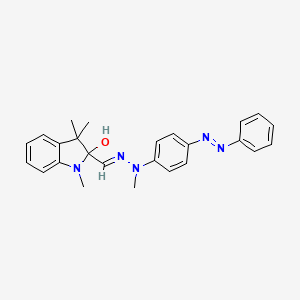
6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate is a complex organic compound with a unique structure. It is characterized by its multiple aromatic rings and the presence of a tertiary amine and an ether group.
準備方法
The synthesis of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate involves several stepsThe final step involves the reaction with maleic acid to form the hydrogen maleate salt .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include dimethyl sulfate, maleic acid, and various solvents .
化学反応の分析
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.
科学的研究の応用
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
類似化合物との比較
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate can be compared with other similar compounds, such as:
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine: This compound shares a similar core structure but lacks the oxazecinium ion and the hydrogen maleate salt.
6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium chloride: This compound is similar but has a chloride ion instead of the hydrogen maleate salt.
The uniqueness of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecinium hydrogen maleate lies in its specific structure and the presence of the hydrogen maleate salt, which may confer distinct chemical and biological properties .
特性
CAS番号 |
85650-59-5 |
|---|---|
分子式 |
C22H25NO5 |
分子量 |
383.4 g/mol |
IUPAC名 |
6,11-dimethyl-2-oxa-11-azoniatricyclo[12.4.0.03,8]octadeca-1(18),3(8),4,6,14,16-hexaene;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H21NO.C4H4O4/c1-14-7-8-18-16(13-14)10-12-19(2)11-9-15-5-3-4-6-17(15)20-18;5-3(6)1-2-4(7)8/h3-8,13H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
OZEXFQGIWSAAES-BTJKTKAUSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3CC[NH+](CC2)C.C(=C\C(=O)[O-])\C(=O)O |
正規SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3CC[NH+](CC2)C.C(=CC(=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


